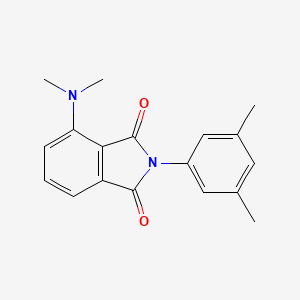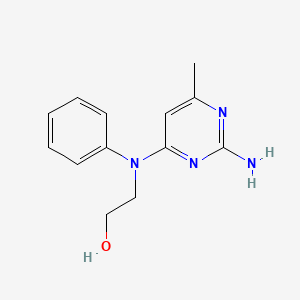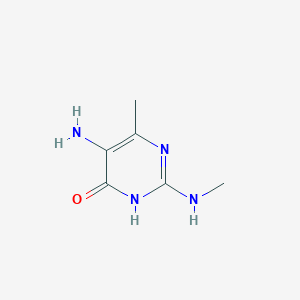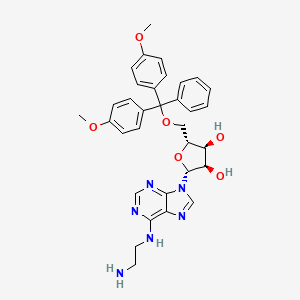![molecular formula C15H14N6 B12908298 4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine CAS No. 641615-38-5](/img/structure/B12908298.png)
4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves multiple steps. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, releasing nitrogen gas . The process typically involves the following steps:
Formation of Acyl Azide: This is achieved by reacting an acyl chloride with sodium azide.
Curtius Rearrangement: The acyl azide is then heated to induce the rearrangement, forming an isocyanate.
Reaction with Amine: The isocyanate is subsequently reacted with an amine to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may yield an amine or alcohol .
科学的研究の応用
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is a key intermediate in the synthesis of tyrosine kinase inhibitors, which are used in the treatment of cancers such as chronic myeloid leukemia.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help to prevent the uncontrolled growth of cancer cells .
類似化合物との比較
Similar Compounds
Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various tyrosine kinase inhibitors. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
641615-38-5 |
|---|---|
分子式 |
C15H14N6 |
分子量 |
278.31 g/mol |
IUPAC名 |
4-methyl-3-N-(4-pyrazin-2-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-11(16)8-13(10)21-15-19-5-4-12(20-15)14-9-17-6-7-18-14/h2-9H,16H2,1H3,(H,19,20,21) |
InChIキー |
UPBWTANZSKWBTB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
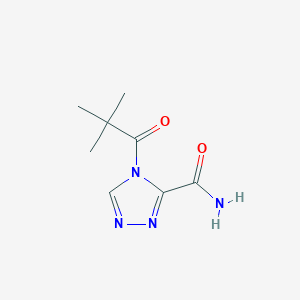
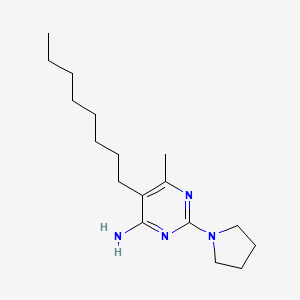
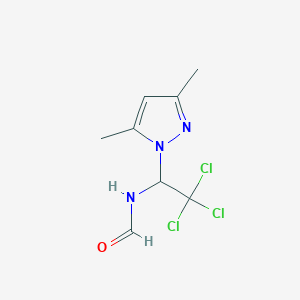
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
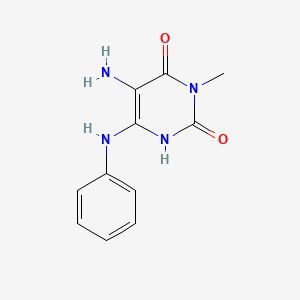


![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
